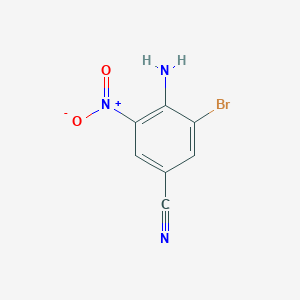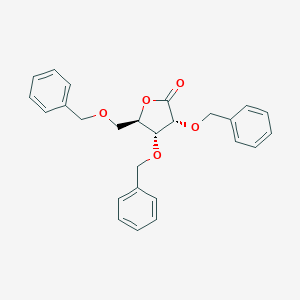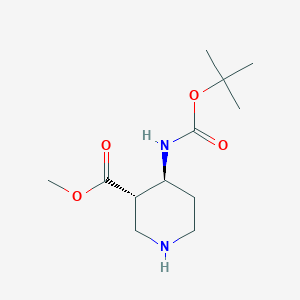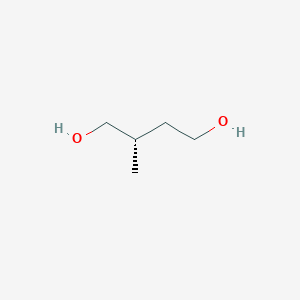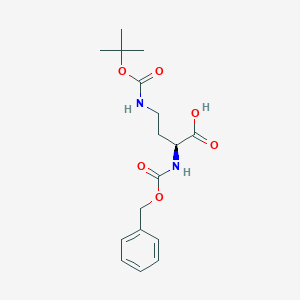
Z-Dab(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Dab(Boc)-OH is a compound with the molecular formula C17H24N2O6 and a molecular weight of 352.38 g/mol . This compound is characterized by the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Aplicaciones Científicas De Investigación
Z-Dab(Boc)-OH has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Dab(Boc)-OH typically involves the protection of the amine groups on the butanoic acid backbone. One common method involves the use of benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride as protecting agents. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Z-Dab(Boc)-OH can undergo various chemical reactions, including:
Hydrolysis: The protecting groups can be removed under acidic or basic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the protecting groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the protecting groups yields the free amine, while substitution reactions can introduce various functional groups onto the butanoic acid backbone .
Mecanismo De Acción
The mechanism of action of Z-Dab(Boc)-OH involves its ability to protect amine groups during chemical reactions. The benzyloxycarbonyl and tert-butoxycarbonyl groups prevent unwanted side reactions by temporarily masking the reactive amine functionalities. This allows for selective reactions to occur at other sites on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid: A glycine derivative with similar protecting groups.
(S)-2-(((Benzyloxy)carbonyl)amino)-5-ethoxy-5-oxopentanoic acid: Another compound with benzyloxycarbonyl protection.
tert-Butyl carbamate: Contains the tert-butoxycarbonyl protecting group but lacks the benzyloxycarbonyl group.
Uniqueness
Z-Dab(Boc)-OH is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which provide dual protection for amine functionalities. This dual protection allows for greater versatility in synthetic applications compared to compounds with only one type of protecting group .
Propiedades
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKXCQPYFHZPA-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427169 |
Source


|
| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49855-91-6 |
Source


|
| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
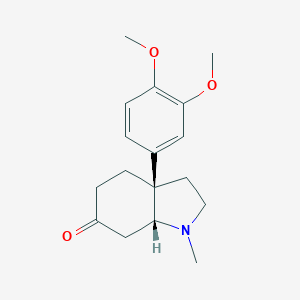
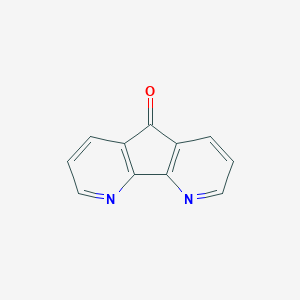
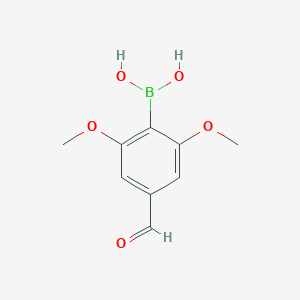
![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)
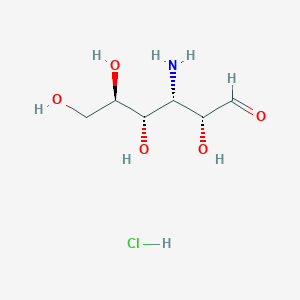
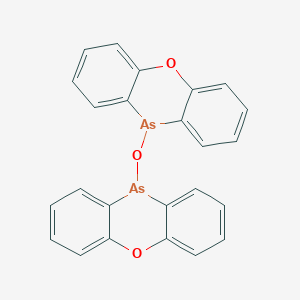
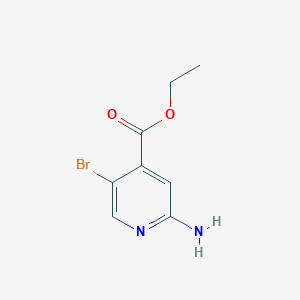
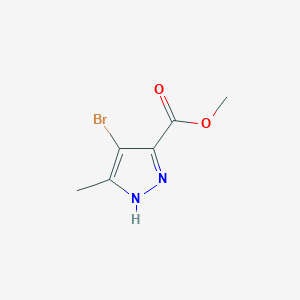
![3,3'-[(2-chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide]](/img/structure/B35975.png)
